2-Bromo-6-formylbenzoic acid
Overview
Description
2-Bromo-6-formylbenzoic acid (2-BFB) is an organic compound with a molecular formula of C7H5BrO3. It is a colorless solid that is soluble in water and alcohols. 2-BFB is used in a variety of chemical synthesis processes, as well as for its biological activity. It is a versatile compound that has a wide range of applications in organic synthesis, pharmaceuticals, and biochemistry.
Scientific Research Applications
Synthesis and Optimization
- Application in Flow Chemistry: 2-Bromo-6-formylbenzoic acid derivatives have been used in continuous flow-flash chemistry for the synthesis of compounds like 5-cyano-2-formylbenzoic acid, highlighting its utility in creating complex organic molecules (Seto et al., 2019).
Molecular Structure and Derivatives
- Synthesis of Isoindolobenzoxazinones: The compound has been instrumental in the single-stage synthesis of isomeric isoindolobenzoxazinones, as studied through X-ray analysis for understanding molecular structures (Gromachevskaya et al., 2010).
- Formation of Functionalized Isoindolinones: It's used in palladium-catalyzed carbonylation processes to synthesize isoindolinones, showcasing its versatility in organic synthesis (Natte et al., 2014).
Photophysical Properties
- Study of Photophysical Properties: The acid and its derivatives have been used to understand the photophysical properties of novel compounds, particularly in the context of emissions and absorption spectra (Singh et al., 2012).
Heterocyclic Compounds Synthesis
- Synthesis of Phthalides and Isoindolinones: It's been utilized in the synthesis of enantioenriched phthalides and isoindolinones, demonstrating its application in the creation of heterocyclic organic compounds (Niedek et al., 2016).
Material Science and Engineering
- NMR Studies and Material Characterization: The acid and its variants are used in solid-state NMR studies for understanding material properties, specifically in the analysis of acylbenzoic acids (Kong et al., 2017).
Medicinal Chemistry
- Biaryl Carboxylic Acids as Proton Shuttles: Investigations into the use of 2-arylbenzoic acids, including this compound, as proton shuttles for selective functionalization in medicinal chemistry have been conducted (Pi et al., 2018).
Antibacterial Activity
- Evaluation of Antibacterial Activity: Derivatives of the acid have been synthesized to study their antibacterial activity, indicating its potential application in the development of new antibacterial agents (Rehman et al., 2018).
Safety and Hazards
Mechanism of Action
Target of Action
Benzylic compounds, in general, are known to undergo reactions at the benzylic position . These reactions include free radical bromination, nucleophilic substitution, and oxidation .
Mode of Action
The mode of action of 2-Bromo-6-formylbenzoic acid involves interactions with its targets through processes like free radical bromination, nucleophilic substitution, and oxidation . For instance, in a free radical reaction, N-bromosuccinimide (NBS) loses the N-bromo atom, leaving behind a succinimidyl radical (S·). This radical removes a hydrogen atom to form succinimide (SH), leading to the formation of a new compound .
Biochemical Pathways
Benzylic compounds can influence various biochemical pathways due to their reactivity at the benzylic position . The changes in these pathways and their downstream effects would depend on the specific targets and the nature of the interactions.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and the nature of its interactions with these targets. Given the reactivity of benzylic compounds, it is likely that this compound could induce significant changes in the molecular structures and functions of its targets .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of this compound . For instance, the rate of free radical reactions can be influenced by temperature .
Properties
IUPAC Name |
2-bromo-6-formylbenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO3/c9-6-3-1-2-5(4-10)7(6)8(11)12/h1-4H,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQQBKVTXUMVLLO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C(=O)O)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1245915-98-3 | |
Record name | 2-bromo-6-formylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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